Product packaging for Triisobutyl borate(Cat. No.:CAS No. 13195-76-1)

Triisobutyl borate

Cat. No.: B086811
CAS No.: 13195-76-1
M. Wt: 230.15 g/mol
InChI Key: LHJSLDBKUGXPMI-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Borate (B1201080) Esters

Borate esters, a class of organoboron compounds, are formed from the reaction of boric acid and alcohols. wikipedia.org Their utility in organic synthesis is extensive, serving as key intermediates and catalysts in a variety of chemical transformations. fishersci.canih.gov The significance of borate esters stems from their unique electronic properties, particularly the Lewis acidic nature of the boron atom, which allows them to participate in a wide range of reactions. Research into borate esters has been driven by the need for efficient and selective synthetic methods in fields such as pharmaceuticals and materials science. nih.govdergipark.org.tr Over the years, the research trajectory has moved from fundamental studies of their reactivity to the development of sophisticated applications, including their use in catalysis and as precursors for advanced materials. nih.govdergipark.org.tr

Historical Context of Triisobutyl Borate in Chemical Synthesis

The synthesis of borate esters, including this compound, has been known for a considerable time. One of the primary methods for its production involves the direct esterification of boric acid with isobutyl alcohol. google.com Other historical synthesis methods include the reaction of boron trihalides with the corresponding alcohol and the transesterification of other trialkyl borates. google.com Initially, the applications of this compound in chemical synthesis were somewhat limited. However, with the advent of modern catalytic systems, its role has expanded significantly. It has become a valuable reagent in various coupling reactions and as a precursor for the synthesis of other important organoboron compounds.

Contemporary Research Landscape of this compound

In the contemporary research landscape, this compound is investigated for a diverse range of applications. It is recognized as an important intermediate in the preparation of boronic acids and their esters, which are crucial building blocks in organic chemistry. fishersci.ca Notably, it has been employed in the synthesis of N-sulfinyl imines, which are valuable intermediates for creating chiral amines. sci-hub.se

Beyond traditional organic synthesis, this compound is making significant inroads into materials science. Researchers have successfully used it as a precursor for the chemical vapor deposition of boron-doped graphene, a material with promising electronic properties. researchgate.net Furthermore, it serves as a safer alternative to highly toxic precursors in the atomic layer deposition of boron-doped zinc oxide films, which are important transparent conductive oxides. rsc.org In the field of energy storage, this compound is being explored as an electrolyte additive to enhance the stability of high-voltage lithium-ion batteries. researchgate.net

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound within the context of academic research. The primary objective is to detail its significance, historical development, and current applications in chemical synthesis and materials science. This will be achieved by adhering strictly to the outlined sections, ensuring a thorough and informative presentation of the subject matter. The article will present detailed research findings and utilize data tables to enhance clarity and understanding.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C12H27BO3 cas.org
IUPAC Name Tris(2-methylpropyl) borate cas.org
CAS Number 13195-76-1 cas.org
Boiling Point 83-85 °C @ 8 Torr cas.org
Density 0.8389 g/cm³ @ 20 °C cas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27BO3 B086811 Triisobutyl borate CAS No. 13195-76-1

Properties

IUPAC Name

tris(2-methylpropyl) borate
Source PubChem
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InChI

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSLDBKUGXPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C)C)(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
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DSSTOX Substance ID

DTXSID30157278
Record name Boric acid, triisobutyl ester
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Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13195-76-1
Record name Boric acid (H3BO3), tris(2-methylpropyl) ester
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Record name Triisobutyl borate
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Record name Triisobutyl borate
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Synthetic Methodologies and Chemical Transformations of Triisobutyl Borate

Advanced Synthesis Routes of Triisobutyl Borate (B1201080)

The production of triisobutyl borate primarily relies on esterification and transesterification reactions. These methods have been refined to improve yield, purity, and environmental compatibility.

Esterification of Boric Acid or Boric Anhydride (B1165640) with Isobutanol

The most common method for synthesizing this compound is the direct esterification of boric acid or boric anhydride with isobutanol. This reversible equilibrium reaction involves reacting boric acid with isobutanol, typically in a specific molar ratio. To achieve high yields, the water formed during the reaction must be continuously removed, often through azeotropic distillation with a suitable solvent like toluene (B28343) or cyclohexane. The reaction is generally carried out at temperatures between 80-100°C under atmospheric pressure. Under optimal conditions, up to 97% of the isobutanol can be converted to this compound. The resulting borate ester is then purified by distillation.

Similarly, boric anhydride can be used as a starting material, reacting with isobutanol to form this compound. This process also benefits from the removal of water to drive the reaction to completion.

Reaction Conditions for Esterification:

ReactantsCatalyst/SolventTemperatureYieldReference
Boric Acid, IsobutanolToluene95-100°CUp to 97%
Boric Anhydride, Isobutanol, WaterCyclohexane (azeotropic agent)80-100°CHigh

Transesterification Reactions with Other Trialkyl Borates

Transesterification offers an alternative route to this compound. This method involves the reaction of a lower-boiling trialkyl borate, such as trimethyl borate or triethyl borate, with isobutanol. The reaction equilibrium is shifted towards the formation of the desired this compound by distilling off the lower-boiling alcohol (methanol or ethanol). This technique is particularly useful when direct esterification presents challenges.

Novel Catalyst Systems for this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly catalyst systems for borate ester synthesis.

This compound itself can act as a Lewis acid catalyst in various organic transformations, including esterification reactions. This property stems from the electron-deficient nature of the boron atom, which can coordinate with electron-rich species to facilitate reactions. Chiral organoborane reagents, derived from compounds like triisopropyl borate, have been studied as efficient Lewis acid catalysts for asymmetric synthesis.

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. Silica-supported this compound (STIPB) has been investigated as a novel heterogeneous Lewis acid catalyst. These catalysts have shown effectiveness in promoting condensation reactions, such as the synthesis of quinoxaline (B1680401) derivatives. Boron-based heterogeneous catalysts, including supported boron oxides, are also recognized for their high selectivity in processes like the oxidative dehydrogenation of alkanes.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing borate esters. One approach involves carrying out the esterification of carboxylic acids with tributyl borate under solvent- and catalyst-free conditions. In this method, the by-product, boric acid, precipitates out and can be recovered and reused for the synthesis of the trialkyl borate. The use of water as a solvent, where feasible, is also a key aspect of green synthesis, reducing reliance on volatile organic compounds.

Reaction Mechanisms Involving this compound

This compound participates in a variety of chemical transformations where its boron center plays a crucial role. The mechanisms of these reactions are diverse, ranging from boron-assisted radical processes to its function as a classic Lewis acid.

Mechanistic Investigations of Boron-Assisted Processes

Mechanistic studies have revealed the integral role of borates in directing reaction pathways, particularly in oxidation and amidation reactions.

In the borate-assisted liquid-phase oxidation of alkanes, it is suggested that a coordinatively bonded complex forms between the boron atom of the borate and the oxygen atoms of an intermediate alkyl hydroperoxide. cam.ac.uk This unstable complex can then undergo two competing decomposition pathways:

Homolytic Decomposition : This pathway generates free radicals (R¹O• and HO•) that propagate the oxidation reaction. cam.ac.uk

Heterolytic Decomposition : This non-radical pathway leads directly to the formation of molecular products, primarily alcohols. cam.ac.uk

In the presence of boron compounds, the heterolytic route is significantly favored, which accounts for the observed inhibition of extensive oxidation and the enhanced selectivity towards alcohol formation. cam.ac.uk It is estimated that the main direction of hydroperoxide decomposition in the presence of borates follows this non-radical path. cam.ac.uk

In other processes, such as the polymerization of certain monomers initiated by systems like ammonia-triisobutyl borane (B79455) and oxygen, a radical mechanism is also implicated. acs.org Furthermore, detailed investigations into boron-mediated amidation reactions suggest that the mechanism may be more complex than a simple monomeric activation of a carboxylic acid. rsc.org Alternative mechanistic proposals involve the formation of dimeric B-X-B motifs (where X can be O or NR), which are thought to be uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine nucleophile for attack on the carbonyl group. rsc.org

This compound as a Lewis Acid in Organic Reactions

Like other trialkyl borates, this compound functions as a Lewis acid, a consequence of the electron-deficient nature of its central boron atom. This allows it to accept electron pairs from other molecules, thereby activating them for subsequent reactions. smolecule.com While considered a moderate Lewis acid, this property strikes a balance between reactivity and compatibility with various functional groups.

This Lewis acidity is harnessed in several types of organic reactions:

Catalysis of Condensation Reactions : It can promote condensation reactions, for example, in the formation of N-sulfinyl imines from aldehydes and sulfinamides. smolecule.com

Amidation Reactions : In boron-mediated amidation, the Lewis acid-base interactions between the boron center and the amine are considered a key aspect of the catalytic cycle. ucl.ac.uk

Ortho-borylation : Trialkyl borates can act as Lewis acid catalysts in specific C-H activation reactions, such as the ortho-borylation of 1-substituted naphthalenes. thermofisher.in

Role in Carbon-Boron Bond Formation

A primary role of this compound in organic synthesis is to serve as an electrophilic boron source for the formation of carbon-boron (C-B) bonds. chemimpex.com This transformation is fundamental to the synthesis of organoboron compounds, particularly boronic acids and their esters, which are vital intermediates in modern organic chemistry. sigmaaldrich.com

The most prevalent mechanism for C-B bond formation using this compound involves its reaction with a highly nucleophilic organometallic reagent, such as an organolithium or Grignard (organomagnesium) reagent. arkat-usa.orgorgsyn.org The process can be described in the following steps:

Nucleophilic Attack : The carbon atom of the organometallic reagent (R-M) acts as a nucleophile, attacking the electrophilic boron atom of this compound. fudan.edu.cn

Formation of a Borate Complex : This attack results in the formation of a stable, tetracoordinate borate intermediate, often referred to as an "ate" complex. arkat-usa.org

Hydrolysis or Transesterification : The "ate" complex is then treated with an acid or water during workup. This step hydrolyzes the isobutoxy groups, cleaving the B-O bonds to yield the corresponding boronic acid (RB(OH)₂). arkat-usa.org Alternatively, the intermediate can be reacted with a diol, such as pinacol (B44631), to directly form a stable cyclic boronic ester. sigmaaldrich.comarkat-usa.org

This sequence is a cornerstone for preparing the boronic acid and ester precursors required for reactions like the Suzuki-Miyaura cross-coupling. sigmaaldrich.comchemicalland21.com

Derivatives and Analogues of this compound

This compound is a key starting material for the synthesis of a wide array of other organoboron compounds, including boronic acids, boronic esters, and various boron-containing heterocyclic systems.

Synthesis of Boronic Acids and Esters

This compound is a widely used reagent for the preparation of boronic acids and their corresponding esters (boronates). smolecule.comgoogle.com The synthesis almost universally employs the reaction of an organometallic species with the borate ester at low temperatures. orgsyn.org

General Procedure: The synthesis typically begins with an organic halide (e.g., an aryl bromide), which is converted into an organometallic reagent via halogen-metal exchange with an organolithium compound (like n-butyllithium) or through the formation of a Grignard reagent. arkat-usa.orgorgsyn.org This highly reactive nucleophile is then added to a solution of this compound. To prevent multiple additions of the nucleophile to the boron center, the reaction is carefully controlled, often by maintaining very low temperatures (e.g., -78 °C to -40 °C) and using a specific stoichiometry. orgsyn.org

The resulting tetracoordinate borate complex is then quenched. arkat-usa.org

For Boronic Acids : Addition of aqueous acid hydrolyzes the borate ester to furnish the desired boronic acid. arkat-usa.org

For Boronic Esters : The reaction can be worked up in the presence of a diol, most commonly pinacol, to yield a stable, easily purified pinacol boronate ester. sigmaaldrich.comarkat-usa.org These esters are often preferred in synthesis due to their enhanced stability and compatibility with a wider range of reaction conditions compared to the corresponding boronic acids. sigmaaldrich.comandersondevelopment.com

This methodology is central to creating the boronate reagents used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. thermofisher.in

Table 1: Examples of Boronic Acid/Ester Synthesis Using Trialkyl Borates

Starting Halide Organometallic Reagent Borate Reagent Product Type Ref.
3-Bromopyridine n-Butyllithium Triisopropyl Borate Boronic Acid orgsyn.org
Aryl Halides Grignard or Organolithium Trialkyl Borate Boronic Ester

Formation of Boron-Containing Heterocycles

This compound and its close analogues are valuable precursors for constructing cyclic molecules that incorporate a boron atom into the ring structure.

Benzoxaboroles : These bicyclic structures, which feature a five-membered oxaborole ring fused to a benzene (B151609) ring, can be synthesized using trialkyl borates. A typical route involves ortho-lithiation of a protected benzyl (B1604629) alcohol derivative with n-butyllithium, followed by quenching the anion with a trialkyl borate like triisopropyl borate. Subsequent deprotection and treatment with acid trigger a spontaneous intramolecular cyclization (dehydration) between the benzyl alcohol and the newly formed boronic acid group to yield the benzoxaborole ring system. nih.gov

Spiroborate Esters : Complex spiroborate esters with applications in asymmetric synthesis can be prepared in a straightforward, high-yield procedure. For instance, reacting triisopropyl borate with ethylene (B1197577) glycol, followed by the addition of a chiral 1,2-aminoalcohol, results in the formation of stable, crystalline oxazaborolidine-like spiroborate esters. orgsyn.orgnih.gov These compounds have proven to be effective catalysts for the asymmetric reduction of ketones. orgsyn.org

Table 2: Synthesis of Boron-Containing Heterocycles

Heterocycle Type Key Reagents Key Features of Synthesis Ref.
Benzoxaborole Substituted Benzyl Alcohol, n-BuLi, Triisopropyl Borate, HCl Ortho-lithiation, borylation, and spontaneous intramolecular cyclization. nih.gov
Spiroborate Ester 1,2-Aminoalcohol, Ethylene Glycol, Triisopropyl Borate One-pot reaction forming a spirocyclic borate complex. orgsyn.orgnih.gov

Development of Polyborate Esters

The synthesis of polyborate esters represents a significant area of chemical transformation involving organoboron compounds. A primary method for their preparation involves the reaction of trialkyl orthoborates, such as this compound, with boric oxide (B₂O₃). google.com This process is advantageous as it allows for the formation of polyborate esters in a single step at normal atmospheric pressures and, crucially, without the production of water, which would otherwise need to be removed. google.com

The reaction's stoichiometry is a key factor in determining the final product. To produce polyborates, the molar ratio of boric oxide to the starting orthoborate ester must be greater than 1:1. google.com For practical applications, a ratio of at least 1.1 moles of boric oxide per mole of the orthoborate ester is typically employed. google.com The general reaction is conducted at temperatures ranging from approximately 70°C to 150°C. google.com

Research has shown that the rate of this reaction can be substantially increased by the introduction of an alcohol catalyst. google.com The addition of a small amount of an alcohol, corresponding to the alkyl group of the borate ester, can dramatically reduce the reaction time. For instance, the reaction time to produce trimethoxyboroxine (B89493) can be reduced from 40-50 hours to 7-12 hours with the addition of about 2% methyl alcohol as a catalyst. google.com

While specific examples detailing the use of this compound were not the focus of the primary literature reviewed, the general applicability of this synthetic methodology to various trialkyl borates is well-established. google.com The findings from studies on analogous compounds, such as triisopropyl borate and trimethyl borate, provide a clear framework for the synthesis of polyborates. google.com

The following table summarizes research findings on the synthesis of polyborate esters from different trialkyl borates and boric oxide, illustrating the reaction conditions and outcomes.

Table 1: Representative Synthesis of Polyborate Esters

Starting Orthoborate Ester Molar Ratio (B₂O₃ : Ester) Catalyst Temperature (°C) Time (hours) Yield (%) Boron Content (%) (Theoretical)
Trimethyl Borate 1.25 : 1 None - - - 19.71 (19.82)
Triisopropyl Borate 1 : 1 Isopropanol 110-120 18 - -
Tri-o-cresyl Borate 1 : 1 Methanol 130-150 12 78 8.85 (8.80)

Data sourced from patent literature detailing the general process. google.com

This methodology provides a versatile route to polyborate esters, which are valuable as intermediates in the production of other organoboron compounds. google.com

Applications of Triisobutyl Borate in Advanced Synthesis and Materials Science

Triisobutyl Borate (B1201080) in Organic Synthesis

In the realm of organic synthesis, triisobutyl borate is valued for its ability to act as a precursor to a range of reactive intermediates, particularly boronic acids and their derivatives. These boron compounds are instrumental in constructing complex molecular architectures.

Reagent in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

This compound is a key ingredient in the preparation of organoboron nucleophiles for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.net While not typically used directly in the catalytic cycle, it serves as an essential precursor to generate the necessary boronic acids or, more commonly, boronate esters in situ. thermofisher.incymitquimica.comuwindsor.ca

The process often involves the reaction of an organolithium or Grignard reagent with this compound (or a close analogue like triisopropyl borate) to form a boronic ester. uwindsor.caacs.org This method is highly efficient for creating relatively simple boron compounds. uwindsor.ca A significant advantage of using trialkyl borates like triisopropyl or this compound is that they help to avoid multiple alkylations of the borate, which can lead to unwanted byproducts. uwindsor.ca

In a particularly useful variation, lithium triisopropyl borates, generated from heterocycles, have been shown to be effective coupling partners in Suzuki-Miyaura reactions. mit.edunih.govacs.org These borate salts are often more stable than their corresponding boronic acids, especially those derived from sensitive five-membered heterocycles which are prone to decomposition via protodeboronation. nih.govacs.org This enhanced stability allows them to be stored and handled more conveniently. mit.edunih.gov The subsequent cross-coupling reaction, catalyzed by a palladium complex, proceeds under mild conditions to link the organic group from the borate with an organic halide or triflate, forming a new C-C bond. researchgate.netnih.gov

Table 1: Role of Trialkyl Borates in Suzuki-Miyaura Cross-Coupling

Feature Description Research Finding
Function Precursor to organoboron nucleophiles Reacts with organolithium or Grignard reagents to form boronic acids or boronate esters in situ. uwindsor.caacs.org
Key Intermediate Lithium Trialkyl Borates Lithium triisopropyl borates are stable, storable nucleophiles for coupling with aryl/heteroaryl halides. mit.edunih.gov
Catalyst System Palladium(0) Complex A palladium catalyst is essential for the oxidative addition, transmetalation, and reductive elimination cycle. uwindsor.caresearchgate.net
Activation Base A base is required to activate the boron compound, enhancing its nucleophilicity for the transmetalation step. chemicalland21.comorganic-chemistry.org
Substrate Scope Aryl & Heteroaryl Groups Effective for synthesizing biaryls and other conjugated systems, including those with sensitive heterocyclic components. researchgate.netnih.govacs.org

Stereoselective Synthesis with this compound

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is a cornerstone of modern pharmaceutical and materials chemistry. masterorganicchemistry.com this compound plays a pivotal role as a precursor for chiral reagents and catalysts that direct the stereochemical outcome of reactions.

Asymmetric Borane (B79455) Reduction of Prochiral Ketones

One of the most elegant applications of this compound's reactivity is in the catalytic asymmetric reduction of prochiral ketones. While this compound itself is not chiral, it is used to construct chiral catalysts in situ. Specifically, triisopropyl borate (a close analogue) reacts with chiral 1,2-amino alcohols and ethylene (B1197577) glycol to form stable, enantiopure spiroborate esters. orgsyn.orgacs.orgnih.gov

These chiral spiroborate esters function as highly effective Lewis acid catalysts. nih.gov They coordinate with a borane source, such as borane-dimethyl sulfide (B99878) complex (BH₃-DMS), and the target ketone. This ternary complex facilitates the enantioselective transfer of a hydride ion to one specific face of the prochiral ketone, resulting in the formation of a secondary alcohol with high enantiomeric excess (ee). orgsyn.orgresearchgate.net This method offers excellent chemical yields and enantioselectivities (up to 99% ee) using as little as 0.1 to 10 mol% of the catalyst. researchgate.net The stability and ease of preparation of these spiroborate catalysts make them a valuable alternative to more moisture-sensitive oxazaborolidine reagents. orgsyn.orgnih.gov

Table 2: Asymmetric Reduction of Prochiral Ketones using Spiroborate Catalysts

Ketone Substrate Chiral Catalyst Precursor (Amino Alcohol) Catalyst Loading (mol%) Product Enantiomeric Excess (ee)
Acetophenone (S)-2-amino-3-methyl-1,1-diphenyl-butanol 0.2 88% (R) researchgate.net
1-(4-Chlorophenyl)ethanone (S)-2-amino-3-methyl-1,1-diphenyl-butanol 10 94% (R) orgsyn.org
1-(2-Naphthyl)ethanone (S)-2-amino-3-methyl-1,1-diphenyl-butanol 10 92% (R) orgsyn.org
1-Indanone (S)-2-amino-3-methyl-1,1-diphenyl-butanol 10 95% (S) orgsyn.org

Data derived from research utilizing triisopropyl borate to form the spiroborate catalyst.

Stereoselective O-Glycosylation

In a novel application, trialkyl and triaryl borates have been employed as acceptors in stereoselective O-glycosylation reactions. nih.govresearchgate.net This innovative method utilizes glycal donors (unsaturated carbohydrate derivatives) in palladium- or copper-catalyzed reactions to form 2,3-unsaturated O-glycosides and 2-deoxy O-glycosides. nih.gov The use of borate esters as the alcohol component is critical, as their unique reactivity prevents the formation of common byproducts like hemiacetals and avoids O→C rearrangements. researchgate.net This strategy demonstrates high yields and exclusive stereoselectivities, providing a powerful tool for synthesizing complex carbohydrate structures. nih.govresearchgate.net The resulting unsaturated glycosides can be further functionalized to access other important classes of molecules, such as saturated β-O-glycosides. nih.gov

Enantioselective Transformations

The utility of this compound extends to other enantioselective transformations where it serves as a starting material for chiral boronic esters. These chiral boronates can act as reagents or auxiliaries to control stereochemistry in carbon-carbon bond-forming reactions. For instance, chiral boronates attached to a furan (B31954) ring have been used to direct the diastereoselective addition of various nucleophiles to an adjacent aldehyde. acs.org In this system, the chiral boronate moiety influences the facial selectivity of the nucleophilic attack. acs.org

Furthermore, trialkyl borates are precursors in the synthesis of chiral boronic esters used in the Matteson homologation reaction. nih.govresearchgate.net This reaction allows for the stereospecific insertion of a carbon group into a carbon-boron bond, enabling the construction of complex, stereochemically defined carbon chains, which are prevalent in polyketide natural products. researchgate.net

Protective Reagent for Alcohols and Phenols

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group, such as an alcohol or phenol (B47542), to prevent it from interfering with a reaction occurring elsewhere in the molecule. Trialkyl borates, including this compound, can serve this purpose. chemimpex.com They react with alcohols or phenols to form the corresponding borate esters.

These borate esters are generally stable under neutral, non-aqueous conditions, effectively masking the hydroxyl group from reagents like organometallics or mild reducing agents. chemimpex.comuwindsor.ca A key advantage of using a borate protecting group is its lability; it is readily hydrolyzed back to the original alcohol or phenol under mild acidic or basic aqueous conditions. thieme-connect.de While silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., OTHP) are more commonly used as protecting groups, borate esters offer a different profile of stability and reactivity, making them useful in specific synthetic strategies where mild deprotection is required. uwindsor.ca

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, are highly valued for their efficiency and atom economy. The role of this compound in such reactions is not extensively documented in scientific literature. However, its involvement has been noted in specific contexts.

One example is the ruthenium-catalyzed multi-component synthesis of borasiloxanes. In a reported synthesis, tris(triisobutyl) borate was used as a reactant, yielding a colorless liquid product with a 72% yield. rsc.org Another patent describes a continuous flow process for producing benzoxaboroles, where this compound is listed as a potential boron-containing reagent that can be mixed with an organometallic reagent. google.com While these instances suggest its utility, a broader understanding of this compound's role as a key component or catalyst in a wide range of multi-component reactions is still an area requiring further research.

This compound in Polymer Chemistry and Materials Science

In the realm of materials science, this compound demonstrates significant potential, particularly as a precursor for advanced ceramic materials and as a cross-linking agent to modify polymer properties.

This compound, as a source of boron, can be a valuable precursor for the synthesis of various boron-containing ceramics. These materials are known for their exceptional hardness, high-temperature stability, and other unique properties.

Boron carbide is one of the hardest known materials, finding use in armor, cutting tools, and as a neutron absorber in nuclear reactors. mathnet.ru The synthesis of boron carbide can be achieved through various methods, including the carbothermal reduction of boric oxide. An alternative route involves the use of polymeric precursors, which can offer lower processing temperatures. cas.czceramics-silikaty.cz

Boron nitride is a versatile ceramic material with various crystalline forms, including hexagonal BN (h-BN), which is a high-temperature lubricant and electrical insulator. Trialkyl borates, such as trimethyl borate and triisopropyl borate, have been used as precursors in the gas-phase synthesis of BN powders. agh.edu.plgoogle.comresearchgate.net For instance, spherical morphology BN powders can be produced through the aerosol-assisted reaction of trimethyl borate with ammonia (B1221849) at high temperatures (800-1500 °C). agh.edu.pl The process involves the formation of a precursor powder which is then nitrided to yield the final BN product. agh.edu.pl Given its chemical similarity, this compound is a potential candidate for similar synthesis methods, serving as a liquid-source of boron that can be reacted with a nitrogen source like ammonia to produce boron nitride precursors.

High-entropy ceramics are a new class of materials composed of multiple principal elements in roughly equimolar ratios, leading to high configurational entropy and potentially unique properties. High-entropy diborides (HEDBs) are particularly noted for their potential as ultra-high temperature ceramics. nih.govresearchgate.net The synthesis of these materials typically involves the high-temperature reaction of the constituent metal sources (often as oxides or other compounds) with a boron source. nih.govresearchgate.net

Current synthesis routes for HEDBs, such as borothermal reduction or the use of liquid-phase precursors, have employed various metal alkoxides and a boron source. researchgate.netmdpi.com However, the use of this compound as a direct boron precursor for the synthesis of high-entropy diboride ceramics is not documented in the available research literature. nih.govresearchgate.netresearchgate.netmdpi.comsciopen.com

This compound can act as a cross-linking agent, a substance that links polymer chains together, thereby modifying the physical and mechanical properties of the material. This is particularly relevant in the production of specialized polymers.

Research has shown that single-boron compounds, including tri-n-butyl borate and triisopropyl borate, can be effective cross-linkers for ethylene-methacrylic acid ionomers. rsc.org The boron atom, with its Lewis acidic nature, interacts with the carboxylate groups in the ionomer, forming dynamic cross-links. rsc.org This interaction can lead to significant improvements in the material's properties, as demonstrated by the data in the table below.

PropertyIonomer ControlIonomer with B5 Cross-linker*
Young's Modulus 114 MPa251 MPa
Yield Strength 15 MPa22 MPa
B5 refers to a specific boron compound used in the study, demonstrating the effect of boron-based cross-linkers. rsc.org

This cross-linking enhances the Young's modulus, yield strength, and creep resistance of the ionomer without sacrificing its processability or transparency. rsc.org

Furthermore, patents describe the use of trialkylborates like tributyl borate and triisopropyl borate in the formation of polyboronic compounds. researchgate.net These compounds serve as crosslinking agents in hydraulic fracturing fluids, where they are used to gel hydratable polymers like guar. researchgate.net The cross-linking increases the viscosity of the fluid, which is essential for its function in subterranean formations. researchgate.net

Boron Doping in Advanced Materials

The introduction of boron atoms into the lattice of other materials, a process known as boron doping, can significantly alter their electronic and structural properties. This compound serves as an effective and controllable boron source for these processes.

Boron-Doped Graphene Synthesis via Chemical Vapor Deposition (CVD)

This compound has been successfully utilized as a single liquid precursor for both carbon and boron in the synthesis of boron-doped graphene (B-G) via chemical vapor deposition (CVD). mdpi.comscite.airesearchgate.net This method allows for the direct incorporation of boron atoms into the graphene lattice during its growth on a substrate, typically a copper foil. researchgate.netresearchgate.net

Detailed research findings indicate that the boron atoms are incorporated into substitutional sites within the carbon lattice. researchgate.net This substitutional doping results in a p-type doping effect on the single-layer graphene, which is confirmed by an observable upshift of both the G and 2D bands in Raman spectra. researchgate.net The level of boron doping and the quality of the resulting graphene layer are highly dependent on the CVD process parameters, such as temperature, time, and the vapor pressure of the this compound precursor. researchgate.net Studies have shown that optimal conditions for single-layer graphene growth can result in samples that feature a coexistence of pristine graphene with regions of boron-doped graphene. researchgate.net

Table 1: CVD Synthesis of Boron-Doped Graphene using this compound

Parameter Value/Observation Source(s)
Precursor This compound (single source for C and B) scite.airesearchgate.net
Substrate Copper Foil researchgate.net
Process Temperature ~1000 °C researchgate.net
Precursor Pressure 25 to 75 mTorr researchgate.net
Doping Type p-type researchgate.net
Boron Incorporation Substitutional sites in the graphene lattice researchgate.net
Atomic Layer Deposition (ALD) of Boron-Doped Zinc Oxide (ZnO:B)

In the field of transparent conductive oxides (TCOs), this compound (referred to as triisopropyl borate or TIB in literature) is employed as a boron precursor for creating boron-doped zinc oxide (ZnO:B) films via atomic layer deposition (ALD). rsc.orgaip.org This application is particularly significant as TIB presents a safer and more easily controllable alternative to highly toxic and flammable precursors like diborane. rsc.orgresearchgate.net

The ALD process for ZnO:B involves using diethylzinc (B1219324) (DEZ) and water as the zinc and oxygen sources, respectively, while TIB serves as the boron source. aip.orgnih.gov The doping concentration is precisely controlled by introducing TIB in so-called "supercycles," where a set number of ZnO deposition cycles are followed by one dopant cycle. aip.orgresearchgate.netnih.gov This technique allows for the deposition of highly uniform films at low temperatures, such as 150 °C. rsc.org

Research has demonstrated that ZnO:B films produced with TIB exhibit excellent electrical and optical properties. A low resistivity of approximately 3.0-3.5 mΩ cm has been achieved, which is comparable to or better than aluminum-doped ZnO (ZnO:Al) films prepared with conventional precursors at similar temperatures. rsc.orgnih.gov Furthermore, the optical band gap of the ZnO:B films can be effectively tuned by modifying the doping fraction, offering versatility for various optoelectronic devices. rsc.org

Table 2: Properties of ALD-Grown Boron-Doped Zinc Oxide

Property Value Deposition Conditions Source(s)
Boron Precursor This compound (TIB) ALD at 150 °C rsc.org
Resistivity 3.5 mΩ cm 45 nm thick film, Doping Fraction (DF) of 0.016 rsc.org
Resistivity ~3.0 mΩ cm Zn:B cycle ratio of 10:1 nih.gov
Optical Band Gap Tunable (~3.2–3.7 eV) Varies with doping fraction rsc.org
Boron-Containing Polymers

This compound serves as a key reagent in the synthesis of specialized boron-containing polymers. chemimpex.com A primary route involves using this compound as a boron source in a lithiation procedure to create boronic acid monomers. researchgate.netresearchgate.net These monomers, which now contain the desired boron functionality, can then be polymerized, often through methods like acyclic diene metathesis (ADMET), to prepare polyolefins decorated with precisely spaced functional groups. researchgate.net

This synthetic strategy allows for the creation of well-defined, functional polymers where the boron moiety is a pendant group. researchgate.net These polymers are of significant research interest for applications in glucose sensing, drug delivery, and as catalyst supports. researchgate.net Additionally, this compound is used more broadly as a cross-linking agent in polymer production, which can enhance the mechanical properties and thermal stability of the final materials. chemimpex.com Its role in synthesizing boron-containing carbon nanotubes, a form of polymeric carbon, through decomposition methods has also been reported. researchgate.net

Electrolyte Additive in Battery Technologies

In the quest for higher energy density lithium-ion batteries, operating at high voltages is a key strategy. However, this poses challenges related to electrolyte decomposition and cathode degradation. This compound has been identified as an effective electrolyte additive to mitigate these issues. unist.ac.kr

High Voltage Stability of Cathode Materials

The introduction of this compound as an additive into carbonate-based electrolytes significantly improves the cycling stability of high-voltage cathode materials, such as LiNi0.6Co0.2Mn0.2O2 (NCM622), when operated at high charging-cutoff voltages (e.g., 4.5 V). unist.ac.krresearchgate.netepa.gov Research demonstrates a remarkable enhancement in performance with the additive.

For instance, in NCM622/Li cells cycled between 3.0–4.5 V, the addition of 1.0 wt% this compound resulted in a discharge capacity retention of 82.7% after 300 cycles. epa.gov This is a substantial improvement compared to the 50.0% capacity retention observed in cells without the additive under the same conditions. epa.gov This stabilization is crucial for the development of next-generation, high-energy lithium-ion batteries. oaes.ccoaepublish.com

Table 3: Performance of NCM622/Li Cells with this compound Additive

Parameter Without Additive With 1.0 wt% this compound Source(s)
Cathode Material LiNi0.6Co0.2Mn0.2O2 (NCM622) LiNi0.6Co0.2Mn0.2O2 (NCM622) researchgate.netepa.gov
Voltage Range 3.0–4.5 V 3.0–4.5 V epa.gov
Formation of Cathode Surface Films

The mechanism behind the improved stability lies in the formation of a protective film on the cathode surface. researchgate.net Linear sweep voltammetry and other characterization techniques reveal that the this compound additive is oxidized on the cathode surface at a potential lower than that of the electrolyte solvents. researchgate.netresearchgate.net

This preferential oxidation leads to the formation of a relatively stable, protective film, known as a cathode electrolyte interphase (CEI). researchgate.netresearchgate.net This B-containing surface film effectively inhibits the continuous decomposition of the carbonate electrolyte solvents at high potentials and suppresses detrimental side reactions at the cathode-electrolyte interface. researchgate.netepa.gov Analysis via techniques like X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) confirms the presence of this protective layer, which is credited with enhancing the electrochemical stability of the cathode. researchgate.netepa.govresearchgate.net

Spectroscopic and Computational Characterization of Triisobutyl Borate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of triisobutyl borate (B1201080), offering precise information about its atomic arrangement.

¹H NMR: The proton NMR spectrum of triisobutyl borate in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the isobutyl groups. A multiplet is typically observed in the range of δ 1.72-1.82 ppm, which is attributed to the methine protons (CH) of the isobutyl group. rsc.org The methyl protons (CH₃) appear as a doublet around δ 0.95 ppm, and another doublet corresponding to the methylene (B1212753) protons (CH₂) is found at approximately δ 0.59 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the isobutyl structure. In CDCl₃, the spectrum shows signals for the methyl carbons (iPrCH₃) at δ 26.11 ppm, the methine carbon (iPrCH) at δ 25.56 ppm, and the methylene carbon (SiCH₂) at δ 23.19 ppm. rsc.org

¹¹B NMR: Boron-11 NMR is particularly diagnostic for borate esters. For this compound, a broad singlet is observed at approximately δ 21.38 ppm in CDCl₃, which is characteristic of a tricoordinate boron atom. rsc.org The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom, with tetracoordinate boron species typically appearing at higher fields (lower ppm values). sdsu.edu For instance, tetracoordinate alkyl- or arylalkoxyborates are generally observed between +12 and -8 ppm. sdsu.edu

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H 1.72-1.82 Multiplet iPrCH rsc.org
¹H 0.95 Doublet iPrCH₃ rsc.org
¹H 0.59 Doublet CH₂ rsc.org
¹³C 26.11 - iPrCH₃ rsc.org
¹³C 25.56 - iPrCH rsc.org
¹³C 23.19 - SiCH₂ rsc.org
¹¹B 21.38 Broad Singlet B rsc.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound exhibits strong absorption bands characteristic of its structure. Key vibrational modes include C-H stretching frequencies around 2948 and 2899 cm⁻¹. rsc.org A prominent feature is the B-O stretching vibration, which typically appears in the region of 1300-1400 cm⁻¹. For this compound, strong bands are observed at 1437 and 1378 cm⁻¹. rsc.org Other significant absorptions include C-O stretching at 1041 cm⁻¹ and various bending vibrations at lower wavenumbers. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for pure this compound is less commonly reported in readily available literature, it is a valuable tool for studying borate structures in different chemical environments, such as in the formation of boron-doped materials. researchgate.netresearchgate.net For instance, in the study of boron-doped graphene synthesized from triisopropyl borate, Raman spectroscopy was used to confirm the incorporation of boron and analyze the resulting structural changes. researchgate.net

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Reference
2948, 2899 C-H stretching rsc.org
1437, 1378 B-O stretching rsc.org
1260 C-H bending rsc.org
1041 C-O stretching rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While not a primary tool for the bulk characterization of a liquid like this compound, it is invaluable for studying its derivatives and its role as a precursor in materials synthesis.

For example, XPS has been employed to characterize boron-doped materials created using triisopropyl borate. researchgate.netbeilstein-journals.org In these studies, the B1s core-level spectrum reveals the bonding environment of the boron atoms. For instance, in boron-doped graphene, the B1s spectra can distinguish between boron atoms substitutionally incorporated into the graphene lattice and those in oxidized states (e.g., B-O bonds). researchgate.netresearchgate.net The binding energy of the B1s peak provides insight into the electronic structure and p-doping effect of boron in the host material. researchgate.net This technique is also crucial in analyzing the formation of passivation layers on cathodes in lithium-ion batteries when borate esters are used as electrolyte additives. researchgate.netacs.org

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. While this compound is a liquid at room temperature, XRD is essential for elucidating the structures of solid borate compounds and their derivatives. The crystal structures of numerous borate materials have been determined using single-crystal or powder XRD. scielo.org.mxresearchgate.netnih.gov

These studies reveal the remarkable structural diversity of borates, which can feature trigonal planar BO₃ units, tetrahedral BO₄ units, or complex condensations of these fundamental building blocks. nih.govwikipedia.org For example, X-ray diffraction analysis has been used to determine the crystal structures of various borate esters, showing how the boron atoms can be part of six-membered heterocyclic rings or form complex polymeric chains. scielo.org.mxrsc.org The data from XRD, including bond lengths, bond angles, and crystal packing, are fundamental to understanding the structure-property relationships in the vast family of borate compounds. researchgate.netnih.gov Although direct XRD analysis of this compound is not applicable due to its liquid state, the principles derived from XRD studies of related solid borates provide a crucial framework for understanding its chemical behavior and the structures of its solid derivatives.

Advanced Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition behavior of materials.

For borate esters like this compound and its derivatives, TGA can provide information on their volatility and decomposition pathways. Studies on polymeric systems incorporating borate esters have used TGA to evaluate their thermal stability. For instance, the incorporation of borate esters into epoxy-amine systems has been shown to result in materials with high thermal stability, with the onset of thermal degradation occurring at temperatures above 300°C. rsc.org The residual mass at the end of a TGA run in an inert atmosphere can indicate the formation of a stable inorganic char, often composed of boron oxides. rsc.org While specific TGA data for this compound itself is not extensively detailed in the provided context, the technique is frequently applied to materials synthesized from it, such as boron-containing phenolic resins, where it demonstrates enhanced thermal stability and high char yields at elevated temperatures. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and thermal stability. In the context of borate compounds, DSC has been employed to study the glass transition temperatures (Tg) of materials incorporating borate esters. For instance, in a study of epoxy-amine hybrid materials, DSC was used to determine that the glass transition temperature of a material containing a borate ester was comparable to the parent epoxy-amine control, suggesting a similar degree of cure and vitrification. rsc.org The scan rate for such analyses is often set at a specific rate, for example, 20 °C per minute across a temperature range of -50 °C to +240 °C, to obtain a heat flow profile from which the Tg can be extrapolated. rsc.org

DSC has also been instrumental in assessing the thermal stability of cathodes in lithium-ion batteries when borate compounds like triisopropyl borate are used as electrolyte additives. researchgate.net The thermal behavior of the entire cell is closely linked to that of the cathode, and DSC helps in understanding these relationships. researchgate.net Furthermore, DSC measurements, often conducted under a nitrogen atmosphere, are crucial for studying the crystallization and melting behaviors of polymers modified with borate-containing compounds. mdpi.com A typical DSC protocol involves annealing the sample at a high temperature (e.g., 180 °C) to erase thermal history, followed by controlled cooling to examine crystallization. mdpi.com

Thermal Decomposition Pathways

The thermal decomposition of borate esters can proceed through various pathways, influenced by the structure of the ester and the surrounding chemical environment. For some borate esters, thermal decomposition at elevated temperatures (around 300°C) can lead to the formation of olefins. cam.ac.uk In the context of boron-containing phenolic resins, the high char yield is attributed to the formation of phenyl borates during curing. These phenyl borates block phenolic hydroxyl groups, inhibiting their thermal decomposition. researchgate.net Pyrolysis of these phenyl borates involves the cleavage of O-C bonds, forming boron oxide on the surface of the carbonization products. This process helps to avoid the release of volatile carbon dioxide and reduces structural defects in the resulting carbonaceous material. researchgate.net

Studies on the thermal decomposition of related boron compounds, such as t-butylamine borane (B79455), reveal complex reaction pathways that include dehydrogenation and hydrocarbon abstraction, leading to the evolution of hydrogen and isobutane (B21531) gas. osti.gov The decomposition of borate compounds can also be influenced by the presence of other substances. For example, tributyl borate (TBB), an electron-deficient compound, can react with electron-rich species like PF6− and F−, leading to its degradation. researchgate.net The proposed degradation pathways for TBB involve preferential oxidation, generating various ionic and radical species. researchgate.net It is also noted that normal tributyl borate boils without decomposition at 230-235 °C under atmospheric pressure. google.com

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Configuration and Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular configuration and reaction mechanisms of various chemical systems, including those involving borate compounds. nih.govmdpi.com DFT calculations allow for the optimization of molecular geometries and the exploration of potential energy surfaces to elucidate reaction pathways. nih.govmdpi.com For example, DFT has been used to study the molecular configuration of electrolyte components and additives in lithium-ion batteries, such as triisopropyl borate, to understand their role in improving battery performance. researchgate.net These calculations can reveal properties like the highest occupied molecular orbital (HOMO) energy, which is indicative of a compound's susceptibility to oxidation. researchgate.net

In the study of reaction mechanisms, DFT can help to distinguish between different possible pathways, such as stepwise radical-mediated versus concerted cycloaddition reactions. mdpi.com For instance, in the context of borate-related radical cascades, DFT calculations have been employed to understand the stereoselectivity of hydrogen atom transfer processes. pku.edu.cn Furthermore, DFT has been utilized to investigate the denitrification reaction mechanisms of copper adducts of hydrotris(pyrazolyl)borate models, providing insights into possible reaction pathways in enzymatic cycles. researchgate.net The structural properties and thermal stability of spiroaminoborate esters have also been successfully studied using DFT calculations, with methods like B3LYP/6-31G(d) being employed for geometry optimization. nih.gov DFT can also be used to study the structure of boric acid solutions, revealing the formation of various molecular clusters. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational method to study the dynamic behavior of atoms and molecules. arxiv.org This technique is particularly useful for understanding the structure and formation mechanisms of complex materials like borate glasses. chemrxiv.org Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations, can be used to model the melt-quenching process of borate glasses, providing insights into their atomic structure. chemrxiv.org These simulations can be performed in a canonical (NVT) ensemble using a thermostat to control the temperature. chemrxiv.org

MD simulations have also been applied to investigate the role of electrolyte additives, such as triisopropyl borate, in lithium-ion batteries. researchgate.net These simulations can reveal the formation of three-dimensional network structures in the electrolyte and help to explain the formation mechanism of the electrode-electrolyte interface. researchgate.net The development of interactive molecular dynamics in virtual reality (iMD-VR) frameworks offers new possibilities for researchers to visualize and manipulate the dynamics of molecular structures in real-time, which could be applied to study systems containing this compound. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to research)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activity of chemical compounds based on their molecular structure. rsc.org While direct QSAR studies specifically targeting this compound are not prevalent in the provided search results, the principles of QSAR are applicable to borate compounds and their derivatives in various contexts. For example, QSAR models have been developed to predict the human oral bioavailability of drug candidates, a field where boronic acids and esters are relevant. sigmaaldrich.comacs.org

The development of reliable QSAR models often involves using molecular descriptors derived from the chemical structure, such as those obtained from a simplified molecular-input line-entry system (SMILES). rsc.org These models can be crucial in fields like medicinal chemistry for predicting the properties of novel compounds. acs.org The applicability of QSAR extends to various endpoints, and it is a valuable tool in chemical research and development.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used for the theoretical prediction of spectroscopic properties of molecules. nih.gov These calculations can complement experimental spectroscopic data and aid in the assignment of spectral features. For instance, DFT can be used to calculate a wide range of spectroscopic parameters, including those related to infrared (IR), UV-vis, and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

In the context of borate compounds, theoretical calculations have been used to predict the spectroscopic properties of newly synthesized derivatives. researchgate.net For example, the structural and spectroscopic data of molecules can be calculated in the ground state using DFT with specific basis sets like B3LYP/6-31G(d,p). researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate excitation energies and predict UV-vis absorption spectra. researchgate.net These theoretical predictions are valuable for understanding the electronic structure and optical properties of borate-containing materials.

Environmental Fate and Ecotoxicological Considerations in Advanced Research Contexts

Environmental Pathways and Transformations of Borate (B1201080) Esters

Upon release into the environment, the primary and most significant pathway for the transformation of triisobutyl borate and other borate esters is rapid hydrolysis. nih.govnjit.edu This chemical reaction occurs when the ester comes into contact with water, breaking the ester bonds to yield boric acid and the corresponding alcohol—in this case, isobutanol.

The general hydrolysis reaction is as follows: B(OR)₃ + 3 H₂O → B(OH)₃ + 3 ROH Where R is the isobutyl group.

This transformation is a dominant process in soil and aquatic environments. ecetoc.org Research indicates that the rate of hydrolysis for alkyl borates is influenced by the size of the alkyl group, with esters of higher molecular weight alcohols hydrolyzing at a slower rate. njit.edu Regardless of the original source compound, whether it be various borate esters or borate minerals, they are all expected to hydrolyze and speciate in the environment to form the same inorganic boron species. ecetoc.org The speciation in aqueous solutions is pH-dependent, resulting in an equilibrium between undissociated boric acid (B(OH)₃) and the borate anion (B(OH)₄⁻). ecetoc.org

Biodegradation and Abiotic Degradation Mechanisms

For this compound, abiotic degradation via hydrolysis is the principal and most immediate degradation mechanism. nih.gov This process is typically so rapid that it precedes any significant biological degradation of the parent ester. Once hydrolysis occurs, the degradation pathway diverges for its two products.

Boric Acid : As an inorganic compound and the form in which the element boron is stable in the environment, boric acid does not undergo further degradation. ecetoc.org It is a mobile species that can be transported through soil and water systems. scribd.com

Isobutanol : The alcohol component is subject to biodegradation by microorganisms present in the environment. Various microbial species are capable of utilizing simple alcohols like isobutanol as a carbon source, breaking them down into carbon dioxide and water under aerobic conditions.

While enzymatic hydrolysis by esterases is a known biodegradation pathway for other classes of esters, such as phthalates, the swift nature of abiotic hydrolysis for borate esters makes it the predominant mechanism of transformation in the environment. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Activities of Triisobutyl Borate (B1201080)

While triisobutyl borate is recognized for its role as a catalyst in the production of polyurethane and silicone resins, as well as in the manufacturing of acrylic and methacrylic resins, ongoing research seeks to uncover new catalytic applications. lookchem.com Its function as a reagent in various organic syntheses suggests a broader potential that is yet to be fully realized. lookchem.com

Future research will likely focus on expanding the utility of this compound into new classes of chemical reactions. Investigations into its effectiveness in promoting novel bond formations and facilitating complex molecular architectures are of particular interest. The development of catalytic systems where this compound acts in concert with other catalysts, such as in ternary catalytic systems for polymerization, represents a promising avenue. For instance, its use with zirconocenes and perfluorophenylborate has been shown to be effective in the synthesis of low molecular weight polyethylenes. researchgate.netrsc.org Similarly, its role in combination with rare-earth metal complexes for isoprene (B109036) polymerization highlights its potential in creating highly specific polymers. rsc.org

The exploration of this compound in stereoselective catalysis is another critical research direction. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, and the development of new, efficient, and selective catalysts is a continuous endeavor. Research into designing chiral ligands that can coordinate with this compound to induce asymmetry in chemical reactions could lead to significant advancements.

Development of Advanced Functional Materials Utilizing this compound Precursors

This compound serves as a valuable precursor for the synthesis of advanced functional materials. Its utility in this area stems from its role as a source of boron, which can be incorporated into various material matrices to impart specific properties.

One significant area of research is the use of this compound in the production of boron-doped materials. For example, it has been used as a precursor in the atomic layer deposition (ALD) of boron-doped zinc oxide (ZnO:B) films. rsc.org These films are transparent conductive oxides with potential applications in electronics. rsc.org Future work will likely focus on optimizing the deposition process to control the doping concentration and, consequently, the electrical and optical properties of the films. rsc.org

Another emerging application is the synthesis of boron-doped carbon materials, such as graphene. Triisopropyl borate, a related compound, has been used as a single liquid precursor for both carbon and boron in the chemical vapor deposition (CVD) synthesis of boron-doped graphene. researchgate.netresearchgate.net This approach offers a route to p-doped single-layer graphene with potential uses in nanoelectronics. researchgate.net Research in this area will likely explore the use of this compound and other alkyl borates to fine-tune the doping levels and investigate the resulting material properties for various electronic and energy storage applications.

Furthermore, this compound can be used to synthesize borate-based nanomaterials. For instance, tributyl borate, a similar compound, has been used as a boron oxide source to prepare carbon nanotube-B₂O₃ nanocomposites. sigmaaldrich.comsigmaaldrich.com The development of methods to produce nanoparticles of specific sizes and morphologies using this compound as a precursor is a key area for future investigation. These nanomaterials could find applications in fields ranging from drug delivery to catalysis. nih.gov

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the use of this compound aligns with several of these principles. Future research will focus on further integrating this compound into sustainable manufacturing practices.

One area of interest is the use of this compound in one-pot synthesis protocols. A one-pot lithiation/borylation/Suzuki-Miyaura coupling sequence using triisopropyl borate has been developed, which avoids the isolation of potentially unstable boronic acid intermediates. acs.orgnih.gov This approach reduces waste and improves efficiency. Future research could expand this methodology to a wider range of substrates and coupling partners, further enhancing its utility in green synthesis.

The use of this compound as a water scavenger in certain reactions, such as in the synthesis of curcuminoids, presents an alternative to other drying agents. uwlax.edu However, the production of butanol as a byproduct complicates purification. uwlax.edu Research into recyclable or more easily separable water scavengers derived from or used in conjunction with this compound could lead to more sustainable processes.

Furthermore, the development of catalytic systems that operate under milder conditions is a key goal of green chemistry. The use of this compound in combination with other catalysts can enable reactions to proceed at lower temperatures and pressures, reducing energy consumption. researchgate.net Investigating the synergistic effects of this compound with other catalytic species to design more energy-efficient transformations will be a significant area of future work. The potential to use this compound in flow chemistry systems also offers a pathway to more sustainable and scalable chemical production. acs.org

Theoretical and Computational Advancements in Understanding Borate Chemistry

Theoretical and computational methods are becoming increasingly powerful tools for understanding and predicting the behavior of chemical systems. Future research in this area will be crucial for advancing the applications of this compound and other borate esters.

Density functional theory (DFT) calculations and other computational methods can be used to model the structure, reactivity, and spectroscopic properties of borate compounds. researchgate.net For example, computational studies have been used to investigate the conformations of boric acid and borate anions, providing insights into their fundamental chemical properties. researchgate.net Such studies can be extended to this compound to understand its electronic structure and how it interacts with other molecules, which is key to its catalytic activity.

Computational modeling can also aid in the design of new catalysts and materials. By simulating the interaction of this compound with different substrates and ligands, researchers can predict which combinations are most likely to lead to desired catalytic outcomes. frontiersin.org This in-silico screening can significantly accelerate the discovery of new catalytic systems. For instance, computational protocols have been developed to accurately predict NMR chemical shifts for borate esters, which can aid experimentalists in characterizing these compounds. frontiersin.org

Furthermore, statistical mechanical modeling can be used to predict the structure and properties of borate-containing materials, such as glasses. acs.org These models can help in the computational design of new materials with tailored properties. Applying these modeling techniques to systems containing this compound as a precursor could enable the rational design of advanced functional materials with specific optical, electronic, or mechanical properties.

Potential for this compound in Nanoscience and Nanotechnology

The unique properties of boron-containing materials make them attractive for applications in nanoscience and nanotechnology. This compound, as a precursor to these materials, has significant potential in this rapidly developing field.

One key area is the synthesis of boron-containing nanoparticles. The ability to control the size, shape, and composition of nanoparticles is crucial for their application. This compound can serve as a source of boron for the synthesis of metal borate nanoparticles or boron-doped semiconductor nanocrystals. nih.gov Future research will focus on developing controlled synthesis methods, such as microemulsion or solvothermal techniques, using this compound to produce nanoparticles with well-defined properties. These nanoparticles could have applications in areas such as bio-imaging, drug delivery, and catalysis.

Another promising direction is the use of this compound in the fabrication of nanostructured materials. As previously mentioned, it can be used as a precursor for boron-doped graphene and other 2D materials. researchgate.netresearchgate.net The incorporation of boron into these materials can modify their electronic properties, making them suitable for use in nanoelectronic devices, sensors, and energy storage systems. researchgate.net Research will continue to explore the relationship between the synthesis conditions using this compound and the resulting properties of these nanomaterials.

The potential for this compound to be used in the surface modification of nanomaterials is also an area for exploration. By reacting this compound with the surface of nanoparticles or nanotubes, it may be possible to alter their surface chemistry and improve their dispersibility, stability, or functionality for specific applications.

Addressing Challenges and Opportunities in Large-Scale Synthesis and Application

While this compound has several promising applications, there are challenges to its large-scale synthesis and use that need to be addressed. Overcoming these challenges will open up new opportunities for its industrial application.

One of the primary challenges is the development of more efficient and cost-effective methods for the large-scale production of high-purity this compound. Current synthesis methods may involve multiple steps and require the removal of byproducts. google.comgoogle.com Research into continuous flow processes and the use of more sustainable raw materials could lead to more economical and environmentally friendly production methods. acs.orggoogle.com

Another challenge is the handling and stability of this compound, as it is sensitive to moisture. fishersci.ca Developing formulations or storage solutions that improve its stability and ease of handling in industrial settings is an important area for practical application.

Despite these challenges, there are significant opportunities for the expanded use of this compound. The market for this compound is expected to grow, driven by its existing applications and the potential for new ones. prof-research.com As industries move towards more sustainable practices, the demand for catalysts and precursors that align with green chemistry principles is likely to increase. dataintelo.com

Furthermore, the versatility of this compound as a reagent, catalyst, and precursor means that it has the potential to be a platform chemical for the synthesis of a wide range of value-added products. Continued research and development will be key to unlocking the full potential of this compound and establishing its role in various industrial sectors.

Q & A

Q. What are the recommended methods for synthesizing and purifying Triisobutyl borate to achieve high purity?

this compound (C₁₂H₂₇BO₃, CAS 13195-76-1) is synthesized via esterification of boric acid with isobutanol, typically catalyzed by acid or base. To achieve ≥95% purity, fractional distillation under reduced pressure (30–50 mmHg) is recommended, with monitoring via gas chromatography (GC). Chromatographic purification (e.g., silica gel column) may resolve trace impurities. Ensure anhydrous conditions to prevent hydrolysis during synthesis .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • ¹H/¹³C NMR : Identifies alkyl group environments (e.g., isobutyl CH₂ and CH₃ signals).
  • ¹¹B NMR : Confirms tetrahedral boron coordination (δ ~18–20 ppm for borate esters).
  • FT-IR : Detects B-O-C stretches (~1,300–1,100 cm⁻¹) and absence of free -OH groups. Cross-validate with mass spectrometry (MS) for molecular ion peaks (m/z 230.15) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Store in sealed containers under nitrogen to prevent moisture ingress and decomposition.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions. Refer to SDS guidelines for borate esters, which highlight flammability and acute toxicity risks .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) elucidate the structural properties of this compound in glass-ceramic systems?

XRD analysis distinguishes amorphous vs. crystalline phases. For example, heat treatment at 550°C for 6 hours induced crystallization in lead borate systems, forming PbO(B₂O₃)₂ and Mg₂BO₃F phases. This compound’s role as a precursor in glass matrices can be studied similarly, with XRD data compared to reference crystallographic databases (e.g., ICDD PDF-4+) .

Q. What experimental approaches optimize this compound’s efficacy in borate buffer systems for fluorimetric assays?

  • pH Optimization : this compound derivatives (e.g., borate buffers) show peak fluorescence at pH 10.5. Adjust using 0.1 M NaOH/boric acid solutions.
  • Buffer Volume : 1.4 mL of 100 mM borate buffer maximizes signal-to-noise ratios in isoindole-based assays.
  • Ionic Strength Effects : Test concentrations (10–100 mM) to balance stability and interference .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?

Stability studies should assess:

  • Humidity : Store in desiccators with silica gel; monitor hydrolysis via FT-IR (appearance of B-OH bands).
  • Temperature : Accelerated aging at 40°C for 4 weeks, with GC-MS to detect decomposition byproducts (e.g., isobutanol).
  • Light Exposure : UV-Vis spectroscopy tracks absorbance shifts indicative of photodegradation .

Q. What strategies resolve conflicting data on this compound’s catalytic performance in esterification reactions?

  • Variable Control : Maintain strict anhydrous conditions (Karl Fischer titration for H₂O ≤ 0.01%).
  • Kinetic Studies : Use in situ IR or NMR to track reaction progress and intermediate formation.
  • Statistical Analysis : Apply ANOVA to compare yields under varying catalyst loads (e.g., 1–5 mol%), identifying outliers due to moisture contamination .

Methodological Considerations

  • Data Contradiction Analysis : Replicate experiments ≥3 times under controlled humidity/temperature. Use Q-test for outlier removal.
  • Experimental Design : For catalytic studies, employ a Taguchi matrix to optimize parameters (e.g., solvent, temperature, borate concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.